

## Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) with SerBut

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SerBut    |           |
| Cat. No.:            | B12364234 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS).[1] EAE models are crucial for understanding the pathogenesis of MS and for the preclinical evaluation of potential therapeutics. Butyrate, a short-chain fatty acid produced by gut microbiota, has shown immunomodulatory properties that can ameliorate EAE severity. However, its therapeutic application is limited by poor oral bioavailability. **SerBut**, a serine-conjugated butyrate prodrug, has been developed to overcome this limitation by enhancing systemic uptake.[2][3]

These application notes provide a detailed protocol for inducing EAE in mice and for the therapeutic administration of **SerBut**. The protocol is based on published research demonstrating the efficacy of **SerBut** in suppressing neuroinflammation in an EAE model.

## **Data Presentation**

The following tables summarize the quantitative data from studies evaluating the effect of **SerBut** on EAE.

Table 1: Effect of SerBut on Clinical Score in EAE Mice



| Treatment Group    | Mean Peak Clinical Score<br>(± SEM) | Area Under the Curve<br>(AUC) of Clinical Score (±<br>SEM) |
|--------------------|-------------------------------------|------------------------------------------------------------|
| PBS (Control)      | 3.5 ± 0.2                           | 45.3 ± 3.1                                                 |
| SerBut (48 mg/day) | 1.8 ± 0.4                           | 18.2 ± 5.2                                                 |

Data extracted from graphical representations in the source material.

Table 2: Effect of **SerBut** on Immune Cell Infiltration in the Spinal Cord of EAE Mice (% of live cells, Day 21 post-induction)

| Cell Population            | PBS (Control) (± SEM) | SerBut (48 mg/day) (±<br>SEM) |
|----------------------------|-----------------------|-------------------------------|
| CD45+ (Total Leukocytes)   | 25.1 ± 2.3            | 12.5 ± 1.8                    |
| CD45+CD3+ (T cells)        | 10.2 ± 1.1            | 4.8 ± 0.7                     |
| RORyt+CD4+ (Th17 cells)    | $2.8 \pm 0.4$         | 1.1 ± 0.2                     |
| CD11chi (Dendritic Cells)  | 3.5 ± 0.5             | 1.7 ± 0.3                     |
| F4/80+CD11b+ (Macrophages) | 8.9 ± 1.0             | 4.2 ± 0.6                     |

Data extracted from graphical representations in the source material.

Table 3: Effect of **SerBut** on MHC Class II Expression on Myeloid Cells in the Spinal Cord of EAE Mice (% positive cells, Day 21 post-induction)

| Cell Population | PBS (Control) (± SEM) | SerBut (48 mg/day) (±<br>SEM) |
|-----------------|-----------------------|-------------------------------|
| CD11chi         | 85.2 ± 4.1            | 65.7 ± 5.3                    |
| F4/80+CD11b+    | 78.9 ± 3.8            | 58.1 ± 6.0                    |

Data extracted from graphical representations in the source material.



# Experimental Protocols Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

#### Materials:

- Female C57BL/6 mice, 8-12 weeks old
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles (27G)

#### Procedure:

- Preparation of MOG35-55/CFA Emulsion:
  - On the day of immunization, prepare an emulsion of MOG35-55 in CFA.
  - A typical concentration is 200 μg of MOG35-55 per 100 μL of emulsion.
  - To prepare, mix equal volumes of MOG35-55 solution (in sterile PBS) and CFA.
  - Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
- Immunization (Day 0):
  - Anesthetize the mice.



- Inject 100 μL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.
- Administer 100-200 ng of PTX intraperitoneally (i.p.) in 100 μL of sterile PBS.
- · Second PTX Injection (Day 2):
  - $\circ$  Administer a second dose of 100-200 ng of PTX i.p. in 100  $\mu$ L of sterile PBS.

## **SerBut Administration Protocol**

#### Materials:

- **SerBut** (O-butyryl-L-serine)
- Sterile PBS or water for vehicle control
- · Oral gavage needles

#### Procedure:

- Preparation of SerBut Solution:
  - Dissolve SerBut in sterile PBS to the desired concentration. A dose of 24 mg per administration is recommended.[4]
- Administration:
  - Beginning on day 2 post-EAE induction, administer 24 mg of SerBut by oral gavage twice daily.[4]
  - The total daily dose is 48 mg per mouse.
  - For the control group, administer an equivalent volume of the vehicle (PBS) using the same schedule.
  - Continue the treatment for the duration of the experiment.

## **Clinical Scoring of EAE**



Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale.

### **EAE Clinical Scoring Scale:**

- 0: No clinical signs.
- 0.5: Distal limp tail.
- 1.0: Complete limp tail.
- 1.5: Limp tail and hind limb weakness.
- 2.0: Unilateral partial hind limb paralysis.
- 2.5: Bilateral partial hind limb paralysis.
- 3.0: Complete bilateral hind limb paralysis.
- 3.5: Complete bilateral hind limb paralysis and unilateral forelimb weakness.
- 4.0: Complete hind limb and partial forelimb paralysis.
- 4.5: Moribund state.
- 5.0: Death.

## **Isolation of Immune Cells from the Spinal Cord**

This protocol is for the isolation of mononuclear cells from the spinal cord for subsequent analysis, such as flow cytometry.

#### Materials:

- Anesthetized mice at the experimental endpoint
- Sterile PBS
- Collagenase D



DNase I

| Percoll                                                                                                                                                        |
|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| RPMI-1640 medium                                                                                                                                               |
| • 70 μm cell strainer                                                                                                                                          |
| • Centrifuge                                                                                                                                                   |
| Procedure:                                                                                                                                                     |
| • Perfusion:                                                                                                                                                   |
| <ul> <li>Deeply anesthetize the mouse and perform a transcardial perfusion with ice-cold sterile</li> <li>PBS to remove blood from the vasculature.</li> </ul> |
| Spinal Cord Dissection:                                                                                                                                        |
| Carefully dissect the spinal cord.                                                                                                                             |
| Tissue Dissociation:                                                                                                                                           |
| Mince the spinal cord tissue into small pieces.                                                                                                                |
| <ul> <li>Digest the tissue in RPMI-1640 medium containing Collagenase D and DNase I for 30-45 minutes at 37°C with gentle agitation.</li> </ul>                |
| Cell Isolation:                                                                                                                                                |
| <ul> <li>Pass the digested tissue through a 70 μm cell strainer to obtain a single-cell suspension.</li> </ul>                                                 |
| <ul> <li>Create a Percoll gradient (e.g., 30%/70%) to separate the mononuclear cells from myelin<br/>and debris.</li> </ul>                                    |
| Layer the cell suspension on top of the Percoll gradient and centrifuge.                                                                                       |

• Collect the mononuclear cells from the interphase.



- Cell Counting and Staining:
  - · Wash the isolated cells with PBS.
  - Count the viable cells using a hemocytometer or an automated cell counter.
  - The cells are now ready for downstream applications such as flow cytometry.

## **Flow Cytometry Analysis**

#### Materials:

- Isolated spinal cord mononuclear cells
- FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
- Fc block (anti-CD16/32)
- Fluorochrome-conjugated antibodies against cell surface and intracellular markers (e.g., CD45, CD3, CD4, RORyt, CD11b, CD11c, F4/80, MHC Class II)
- Intracellular fixation and permeabilization buffer kit (for intracellular staining)
- Flow cytometer

#### Procedure:

- · Fc Receptor Blocking:
  - Incubate the cells with Fc block for 10-15 minutes on ice to prevent non-specific antibody binding.
- Surface Staining:
  - Add the cocktail of fluorochrome-conjugated antibodies for surface markers to the cells.
  - Incubate for 30 minutes on ice in the dark.
  - Wash the cells with FACS buffer.



- Intracellular Staining (if required):
  - Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions.
  - Add the antibodies for intracellular targets (e.g., RORyt).
  - Incubate for 30-60 minutes at room temperature in the dark.
  - Wash the cells with permeabilization buffer.
- Data Acquisition:
  - Resuspend the cells in FACS buffer.
  - Acquire the data on a flow cytometer.
- Data Analysis:
  - Analyze the data using appropriate software to quantify the different immune cell populations.

## **Mandatory Visualization**



Click to download full resolution via product page



Caption: Experimental workflow for the induction of EAE and treatment with SerBut.



Click to download full resolution via product page

Caption: Proposed signaling pathway for **SerBut**-mediated suppression of EAE.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Frontiers | Novel therapeutic for multiple sclerosis protects white matter function in EAE mouse model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Experimental Autoimmune Encephalomyelitis (EAE) with SerBut]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364234#experimental-autoimmune-encephalomyelitis-protocol-with-serbut]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com